Boc-N-(2-Fmoc-aminoethyl)glycin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

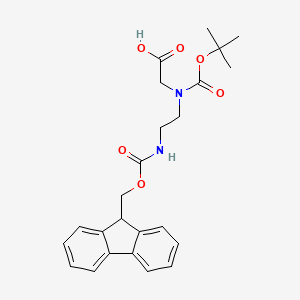

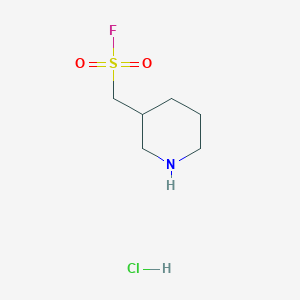

Boc-n-(2-fmoc-aminoethyl)glycine is a compound that combines the protective groups tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) with glycine. This compound is primarily used in peptide synthesis, where the protective groups help in the stepwise construction of peptides by preventing unwanted side reactions.

Wissenschaftliche Forschungsanwendungen

Boc-n-(2-fmoc-aminoethyl)glycine is widely used in:

Peptide Synthesis: As a building block for the synthesis of peptides and proteins.

Proteomics: In the study of protein structure and function.

Drug Development: For the synthesis of peptide-based drugs.

Bioconjugation: In the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.

Wirkmechanismus

Target of Action

Boc-n-(2-fmoc-aminoethyl)glycine is a fluorenylmethyloxycarbonyl (Fmoc) protected glycine derivative . It is primarily used in the field of peptide nucleic acid research to develop unusual or modified monomers . The primary targets of Boc-n-(2-fmoc-aminoethyl)glycine are the amino acids in the peptide chain, specifically glycine, which is the simplest and least sterically hindered of the amino acids .

Mode of Action

The mode of action of Boc-n-(2-fmoc-aminoethyl)glycine involves the attack of the nucleophilic amine to the highly reactive 9-fluorenylmethyl chloroformate . This reaction liberates HCl, which is neutralized by the base . The compound confers a high level of flexibility when incorporated into polypeptides .

Biochemical Pathways

Boc-n-(2-fmoc-aminoethyl)glycine is involved in the synthesis of peptide nucleic acids (PNAs). PNAs consist of a backbone of repeating N-(2-aminoethyl) glycine units connected by peptide bonds . This compound could be useful as an unusual amino acid analog to aid in the deconvolution of protein structure and function .

Result of Action

The result of the action of Boc-n-(2-fmoc-aminoethyl)glycine is the successful incorporation of the glycine derivative into the peptide chain during synthesis . This can lead to the creation of peptides with unique properties, potentially aiding in the deconvolution of protein structure and function .

Action Environment

The action of Boc-n-(2-fmoc-aminoethyl)glycine is influenced by environmental factors such as temperature and pH. For instance, the compound is typically stored at a temperature of 2-8°C . The pH of the environment can also affect the reactivity of the compound, particularly during the peptide synthesis process .

Biochemische Analyse

Biochemical Properties

In the realm of biochemistry, Boc-n-(2-fmoc-aminoethyl)glycine is primarily used in antibody-drug coupling (ADC) synthesis . ADCs are complex molecules that consist of an antibody linked to a biologically active cytotoxic (cell-killing) payload or drug . Boc-n-(2-fmoc-aminoethyl)glycine, as a part of this structure, interacts with various enzymes and proteins during this process .

Cellular Effects

The cellular effects of Boc-n-(2-fmoc-aminoethyl)glycine are largely determined by its role in ADC synthesis . The compound itself does not directly influence cell function, gene expression, or cellular metabolism. Instead, it forms a crucial part of the ADC structure, which can target specific cancer cells and release the cytotoxic drug .

Molecular Mechanism

The molecular mechanism of Boc-n-(2-fmoc-aminoethyl)glycine is tied to its role in ADC synthesis . The compound does not directly interact with biomolecules, nor does it inhibit or activate enzymes. Instead, it serves as a linker molecule, connecting the antibody to the cytotoxic drug in ADCs .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under standard laboratory conditions .

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of Boc-n-(2-fmoc-aminoethyl)glycine in animal models. This is likely because the compound is not typically administered on its own, but as part of a larger ADC molecule .

Metabolic Pathways

Its primary function is as a building block in the synthesis of ADCs .

Transport and Distribution

As a component of ADCs, it is likely that the compound’s distribution is closely tied to the distribution of the ADCs themselves .

Subcellular Localization

As a component of ADCs, its localization would be expected to follow that of the ADCs, which typically target specific cell surface receptors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Boc-n-(2-fmoc-aminoethyl)glycine typically involves the following steps:

Protection of Glycine: Glycine is first protected with the Boc group. This is achieved by reacting glycine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

Fmoc Protection: The Boc-protected glycine is then reacted with Fmoc chloride in the presence of a base like sodium carbonate to introduce the Fmoc group.

Coupling: The final step involves coupling the Fmoc-protected aminoethyl group to the Boc-protected glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of Boc-n-(2-fmoc-aminoethyl)glycine follows similar synthetic routes but on a larger scale. The process involves:

Large-scale reactors: To handle the increased volume of reactants.

Automated systems: For precise control of reaction conditions.

Purification: Using techniques such as crystallization or chromatography to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Boc-n-(2-fmoc-aminoethyl)glycine undergoes several types of reactions:

Deprotection: Removal of the Boc and Fmoc groups under acidic and basic conditions, respectively.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

Deprotection: Boc group is removed using trifluoroacetic acid (TFA), while the Fmoc group is removed using piperidine.

Coupling: Reagents like DCC or DIC are used in the presence of bases such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).

Major Products

Deprotected Amino Acids: Removal of protective groups yields the free amino acid.

Peptides: Coupling reactions result in the formation of peptides with specific sequences.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Boc-glycine: Only has the Boc protective group.

Fmoc-glycine: Only has the Fmoc protective group.

Boc-n-(2-fmoc-aminoethyl)alanine: Similar structure but with alanine instead of glycine.

Uniqueness

Boc-n-(2-fmoc-aminoethyl)glycine is unique due to the presence of both Boc and Fmoc protective groups, which provide greater flexibility and control in peptide synthesis compared to compounds with only one protective group.

Eigenschaften

IUPAC Name |

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O6/c1-24(2,3)32-23(30)26(14-21(27)28)13-12-25-22(29)31-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20H,12-15H2,1-3H3,(H,25,29)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSJLVJKSNJBYAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[4-(2-fluorophenyl)-1H-1,2,3-triazol-1-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2449726.png)

![Methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)-piperidin-3-yl]propanoate oxalate](/img/new.no-structure.jpg)

![Methyl 2-{2-[(chlorosulfonyl)methyl]phenyl}acetate](/img/structure/B2449731.png)

![4-Methyl-2-[(4-methyl-pyridin-2-ylamino)-methyl]-phenol](/img/structure/B2449732.png)

![8-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2449734.png)

![5-Chloro-2-morpholinobenzo[d]oxazole](/img/structure/B2449739.png)

![N-(5-fluoro-2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2449742.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide](/img/structure/B2449746.png)

![3-(4-fluorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2449748.png)